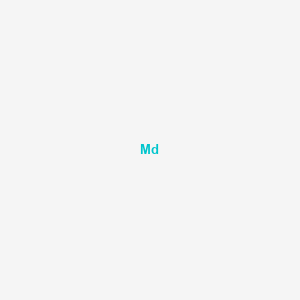

Mendelevium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mendelevium atom is an actinoid atom and a f-block element atom.

A man-made radioactive element of the actinide family with atomic symbol Md, and atomic number 101.

Applications De Recherche Scientifique

Electrochemical Behavior and Reduction Potential

Mendelevium's electrochemical properties, particularly its reduction potential, have been a focus of research. Studies have demonstrated the process of reducing more stable Md(3+) to Md(2+) using flow electrolytic chromatography, determining the reduction potential of the Md(3+) + e(-) → Md(2+) couple to be -0.16 ± 0.05 V versus a normal hydrogen electrode (Toyoshima et al., 2013). Additionally, research from the 1960s highlighted mendelevium's ability to form a stable divalent ion in solution, with reduction from the 3+ oxidation state achieved using various reducing agents (Hulet et al., 1967).

Spectroscopic Properties and Theoretical Studies

The spectroscopic properties of mendelevium have been theoretically explored due to the lack of extensive experimental data. Calculations of energy levels, ionization potentials, electron affinities, and other properties provide valuable insights for planning and interpreting future measurements (Li & Dzuba, 2020).

Isolation and Ion Exchange Behavior

Research has been conducted on the efficient ion-exchange methods for isolating and separating mendelevium from nuclear reaction products. These methods show that mendelevium can be reduced and washed out as an alkaline earth element, with estimates on the ionic radius of Md2+ provided (Guseva et al., 1987).

Decay Properties of Isotopes

The decay properties of heavy mendelevium isotopes have been a significant area of study. Investigations into various isotopes, their half-lives, decay modes, and nuclear properties provide a deeper understanding of mendelevium's characteristics (Moody et al., 1993).

Potential in Cancer Treatment

Mendelevium nanoparticles have been studied for their potential use in treating human cancer cells, tissues, and tumors. The thermoplasmonic characteristics of these nanoparticles, particularly their ability to absorb energy and generate heat, indicate their suitability for optothermal cancer treatment methods (Heidari et al., 2019).

Metabolic Data and Biological Interactions

Studies have also focused on the metabolic behavior and distribution of mendelevium in biological systems. Understanding its retention in bones and organs such as the liver and gonads is crucial for evaluating its biological impact and potential risks (Annals of the ICRP, 1981 & 1988).

Propriétés

Numéro CAS |

7440-11-1 |

|---|---|

Nom du produit |

Mendelevium |

Formule moléculaire |

Md |

Poids moléculaire |

258.09843 g/mol |

Nom IUPAC |

mendelevium |

InChI |

InChI=1S/Md |

Clé InChI |

MQVSLOYRCXQRPM-UHFFFAOYSA-N |

SMILES |

[Md] |

SMILES canonique |

[Md] |

Autres numéros CAS |

7440-11-1 |

Synonymes |

Mendelevium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.